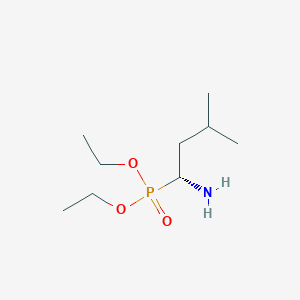
(R)-1-Amino-3-methylbutylphosphonic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Amino-3-methylbutylphosphonic acid diethyl ester is an organic compound that belongs to the class of phosphonic acid esters This compound is characterized by the presence of a phosphonic acid group esterified with diethyl groups and an amino group attached to a chiral carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester typically involves the esterification of phosphonic acid derivatives. One common method is the Steglich esterification, which employs carbodiimide coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) and a solvent such as dichloromethane . The reaction conditions are generally mild, and the process is efficient in forming the ester bond.
Industrial Production Methods
On an industrial scale, the production of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Amino-3-methylbutylphosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Amino alcohols.
Substitution: Alkylated phosphonic acid esters.
Applications De Recherche Scientifique
®-1-Amino-3-methylbutylphosphonic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid ester can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Amino-3-methylbutylphosphonic acid: Lacks the ester groups but has similar biological activity.
Diethyl phosphonate: Similar ester groups but lacks the amino group.
Aminoethylphosphonic acid: Contains an amino group and a phosphonic acid group but differs in the carbon chain length.
Uniqueness
®-1-Amino-3-methylbutylphosphonic acid diethyl ester is unique due to its combination of an amino group, a chiral center, and phosphonic acid ester groups. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
159171-46-7 |
|---|---|
Formule moléculaire |
C9H22NO3P |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
(1R)-1-diethoxyphosphoryl-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H22NO3P/c1-5-12-14(11,13-6-2)9(10)7-8(3)4/h8-9H,5-7,10H2,1-4H3/t9-/m1/s1 |
Clé InChI |
TVBLDWTXOYRRKF-SECBINFHSA-N |
SMILES isomérique |
CCOP(=O)([C@H](CC(C)C)N)OCC |
SMILES canonique |
CCOP(=O)(C(CC(C)C)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)

![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)


![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)

![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)


